3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidine ring, a carboxamide group, and two phenyl rings, one of which is chlorinated and the other is methoxylated and methylated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,2-d]pyrimidine ring, the introduction of the phenyl rings, and the addition of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,2-d]pyrimidine ring, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The phenyl rings would contribute to the overall aromaticity of the molecule, while the chloro, methoxy, and methyl substituents would affect its electronic properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. For example, the carboxamide group could potentially participate in acid-base reactions, while the chloro substituent on the phenyl ring could be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .
Scientific Research Applications
Organic Synthesis and Protodeboronation
- Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored . This compound can be utilized in catalytic protodeboronation reactions for 1°, 2°, and 3° alkyl boronic esters. The radical approach employed in this process enables the formation of new C–C bonds. Notably, when paired with a Matteson–CH₂–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation , a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-12-4-9-17(31-3)16(10-12)24-20(28)15-11-26(2)19-18(15)25-22(30)27(21(19)29)14-7-5-13(23)6-8-14/h4-11H,1-3H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPQFVEXCZNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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